4-chloro-1-(4-methylbenzyl)-3-nitro-1H-pyrazole
Description
4-chloro-1-(4-methylbenzyl)-3-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a chloro group at position 4, a methylbenzyl group at position 1, and a nitro group at position 3 on the pyrazole ring.
Properties
IUPAC Name |
4-chloro-1-[(4-methylphenyl)methyl]-3-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-8-2-4-9(5-3-8)6-14-7-10(12)11(13-14)15(16)17/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMPPYBFVVBMAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=N2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(4-methylbenzyl)-3-nitro-1H-pyrazole can be achieved through various synthetic routes. One common method involves the nitration of 4-chloro-1-(4-methylbenzyl)-1H-pyrazole. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group at the 3-position of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(4-methylbenzyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group on the benzyl moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-amino-1-(4-methylbenzyl)-3-nitro-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: 4-chloro-1-(4-carboxybenzyl)-3-nitro-1H-pyrazole.
Scientific Research Applications
Overview
4-Chloro-1-(4-methylbenzyl)-3-nitro-1H-pyrazole is a significant organic compound within the pyrazole class, characterized by its unique functional groups that impart various biological and chemical properties. This compound has gained attention in scientific research due to its potential applications in chemistry, biology, medicine, and industry.
Chemistry
This compound serves as an intermediate in organic synthesis. It can be utilized to create more complex molecules through various reactions such as:
- Reduction to form 4-amino derivatives
- Substitution reactions leading to a variety of substituted pyrazoles
- Oxidation processes that yield different derivatives .
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Properties: Studies have shown that pyrazole derivatives possess significant antibacterial and antifungal activities. For instance, a series of pyrazole derivatives were synthesized and tested against various pathogens, demonstrating promising results .
- Anti-inflammatory Effects: Pyrazoles are known for their anti-inflammatory properties, with some derivatives showing efficacy comparable to established anti-inflammatory drugs .
- Antitumor Activity: Several studies have highlighted the potential of pyrazole derivatives in cancer treatment, with compounds exhibiting cytotoxic effects against human cancer cell lines such as MCF-7 and HCT-116 .
Pharmaceutical Development
The compound is being explored as a lead candidate for new pharmaceutical developments. Its unique structure allows for modifications that can enhance its therapeutic efficacy. Research into its mechanism of action suggests interactions with specific enzymes or receptors, potentially leading to the development of novel drugs targeting various diseases .
Agrochemical Applications
In the agricultural sector, pyrazole derivatives have been evaluated for their effectiveness as herbicides and fungicides. The structural characteristics of this compound make it a suitable scaffold for designing agrochemicals with improved safety and efficacy profiles .
Case Studies
Several case studies illustrate the applications of this compound:
- Antimicrobial Evaluation: A study synthesized various pyrazole derivatives and tested them against bacterial strains, finding that compounds similar to this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria .
- Cancer Research: In vitro studies showed that modifications of pyrazole structures could lead to enhanced cytotoxicity against cancer cell lines, suggesting a pathway for developing new anticancer agents based on the core structure of this compound .
Mechanism of Action
The mechanism of action of 4-chloro-1-(4-methylbenzyl)-3-nitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the chloro and methylbenzyl groups may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-(4-methylbenzyl)-1H-pyrazole
- 4-chloro-3-nitro-1H-pyrazole
- 1-(4-methylbenzyl)-3-nitro-1H-pyrazole
Uniqueness
4-chloro-1-(4-methylbenzyl)-3-nitro-1H-pyrazole is unique due to the specific combination of functional groups on the pyrazole ring This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds
Biological Activity
4-Chloro-1-(4-methylbenzyl)-3-nitro-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by:
- A chloro group at position 4,
- A methylbenzyl group at position 1,
- A nitro group at position 3 on the pyrazole ring.
These functional groups contribute to its unique reactivity and biological activity compared to other pyrazole derivatives.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. In vitro studies have demonstrated that certain pyrazole derivatives show inhibition against various pathogens, including bacteria such as Staphylococcus aureus and fungi like Aspergillus niger:
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 4a | 0.22 | Bactericidal |
| 5a | 0.25 | Bactericidal |
| 7b | - | Biofilm Inhibition |
The minimum inhibitory concentration (MIC) values suggest strong potential for these compounds in treating infections .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, which are critical in the development of new therapeutic agents. Pyrazole derivatives have shown efficacy in reducing inflammation markers in various models, indicating their potential use in inflammatory diseases .
The biological activity of this compound may involve several mechanisms:
- Enzyme Interaction : The nitro group can undergo bioreduction, leading to reactive intermediates that interact with cellular components.
- Signal Pathway Modulation : The compound may influence lipid signaling pathways, which are crucial in processes like abscission in plants and inflammation in humans .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives:
- Antimicrobial Evaluation : A study evaluated multiple pyrazole derivatives against various bacterial strains and found that some exhibited excellent antimicrobial activity with low MIC values, suggesting their potential as new antibiotics .
- Anti-inflammatory Activity : Research has highlighted the role of pyrazoles in inhibiting pro-inflammatory cytokines, showcasing their therapeutic potential in treating chronic inflammatory conditions .
- Cytotoxicity Against Cancer Cell Lines : Investigations into the cytotoxic effects of pyrazole derivatives revealed promising results against several cancer cell lines, with IC50 values indicating significant growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
